An In-depth Technical Guide to Ethyl 4-chloro-6-azaindole-3-carboxylate: Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethyl 4-chloro-6-azaindole-3-carboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the azaindole scaffold has garnered significant attention as a privileged structure due to its ability to mimic the biological interactions of endogenous indoles while offering modulated physicochemical properties. This guide provides a comprehensive technical overview of a specific, valuable derivative: Ethyl 4-chloro-6-azaindole-3-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis and characterization of this compound, grounded in established chemical principles.
Introduction to the 6-Azaindole Scaffold
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds isosteric to indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can occur at positions 4, 5, 6, or 7, giving rise to four distinct isomers, each with unique electronic and steric properties.[1][2] The introduction of a nitrogen atom into the six-membered ring can lead to improved aqueous solubility, altered metabolic stability, and novel hydrogen bonding capabilities, all of which are desirable attributes in drug design.[2] The 6-azaindole core, in particular, is a key component in a number of biologically active molecules, including kinase inhibitors and antiviral agents.[2]
Molecular Structure and Physicochemical Properties of Ethyl 4-chloro-6-azaindole-3-carboxylate
The precise structure of Ethyl 4-chloro-6-azaindole-3-carboxylate is foundational to understanding its reactivity and potential applications. The molecule consists of a 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, substituted with a chlorine atom at the 4-position and an ethyl carboxylate group at the 3-position.
Diagram 1: Chemical Structure of Ethyl 4-chloro-6-azaindole-3-carboxylate
Caption: Structure of Ethyl 4-chloro-6-azaindole-3-carboxylate.
A summary of the key physicochemical properties for this compound, as identified from chemical supplier information, is presented below. It is important to note that experimental data from peer-reviewed literature is currently limited.
Table 1: Physicochemical Properties of Ethyl 4-chloro-6-azaindole-3-carboxylate
| Property | Value | Source |
| CAS Number | 1273577-20-0 | [3] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |
| Molecular Weight | 224.64 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | >97% (typical) | [3][4] |
| Storage | Store in a dry, cool place | [4] |
Synthesis of Ethyl 4-chloro-6-azaindole-3-carboxylate
A potential synthetic pathway could involve the Vilsmeier-Haack formylation of a 3-amino-4-chloropyridine derivative, followed by subsequent reactions to build the pyrrole ring and introduce the ethyl carboxylate group.[5] An alternative approach could be the dilithiation of 3-amino-4-picoline, followed by condensation with an appropriate carboxylic ester.[6]
Diagram 2: Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Experimental Protocol (Hypothetical):
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Step 1: Michael Addition. To a solution of 3-amino-4-chloropyridine in a suitable aprotic solvent (e.g., THF or DMF), ethyl propiolate is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). A base, such as sodium hydride or potassium carbonate, may be required to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC).
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Step 2: Cyclization and Aromatization. Upon completion of the Michael addition, the reaction mixture is heated to induce cyclization of the intermediate adduct. This step may be facilitated by the addition of a palladium catalyst and a suitable ligand in a one-pot fashion, a common strategy in the synthesis of substituted indoles and azaindoles.[7]
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Step 3: Work-up and Purification. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Ethyl 4-chloro-6-azaindole-3-carboxylate.
Justification of Experimental Choices:
-
The choice of a Michael addition followed by cyclization is a well-established method for the synthesis of pyrrole-fused heterocycles.
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The use of a palladium catalyst in the cyclization step is often crucial for achieving high yields and regioselectivity in the formation of the bicyclic ring system.
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Standard work-up and purification techniques are employed to isolate and purify the final product.
Spectroscopic Characterization
Although specific spectra for Ethyl 4-chloro-6-azaindole-3-carboxylate are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A signal for the N-H proton of the pyrrole ring (typically downfield, > 10 ppm).- A singlet for the proton at the 2-position of the azaindole core.- Signals for the aromatic protons on the pyridine ring.- A quartet and a triplet corresponding to the ethyl ester group. |
| ¹³C NMR | - Signals for the carbonyl carbon of the ester and the aromatic carbons of the bicyclic system.- Signals for the two carbons of the ethyl group. |
| IR Spectroscopy | - A characteristic N-H stretching vibration (around 3300 cm⁻¹).- A strong C=O stretching vibration from the ester group (around 1700 cm⁻¹).- C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (224.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom. |
Reactivity and Applications in Drug Discovery
The 4-chloro and 3-ethyl carboxylate substituents on the 6-azaindole core provide versatile handles for further chemical modification, making this compound a valuable building block in medicinal chemistry.
Diagram 3: Potential Reactions of Ethyl 4-chloro-6-azaindole-3-carboxylate
Caption: Key reactive sites for further derivatization.
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The N-H of the pyrrole ring can be alkylated or arylated to further explore the structure-activity relationship.
Given the established biological importance of the azaindole scaffold, Ethyl 4-chloro-6-azaindole-3-carboxylate is a promising starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:
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Kinase Inhibitors: The azaindole core is a well-known hinge-binding motif in many kinase inhibitors.[2]
-
Antiviral Agents: Several azaindole derivatives have shown potent antiviral activity.[2]
-
Anticancer Agents: The antiproliferative properties of azaindole derivatives are an active area of research.[8]
Conclusion
Ethyl 4-chloro-6-azaindole-3-carboxylate represents a strategically important building block for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not yet widely published, its synthesis is feasible through established synthetic routes for related azaindoles. Its versatile chemical handles offer numerous possibilities for the generation of diverse chemical libraries for biological screening. This guide provides a foundational understanding of its structure, properties, and synthetic considerations, intended to empower researchers in their pursuit of new and effective medicines.
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